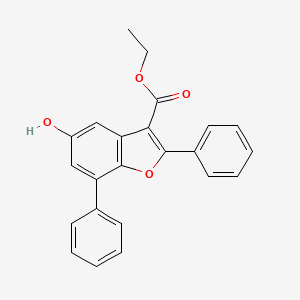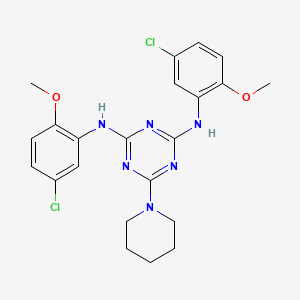![molecular formula C25H20BrNO4 B11586276 N-{2-[(4-bromophenyl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B11586276.png)
N-{2-[(4-bromophenyl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-bromophényl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide est un composé organique complexe qui présente un noyau benzofurane, un groupe bromophényle et une partie benzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-{2-[(4-bromophényl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide implique généralement plusieurs étapes :
Formation du noyau benzofurane : Cela peut être réalisé par la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe bromophényle : Cette étape implique souvent une réaction de bromation utilisant du brome ou du N-bromosuccinimide (NBS) comme agent bromant.
Couplage avec le benzamide : La dernière étape implique le couplage du benzofurane substitué par un bromophényle avec le 4-(propan-2-yloxy)benzamide en utilisant un réactif de couplage tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Azides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties could be explored for the development of new drugs, particularly in the treatment of diseases where bromobenzoyl and benzofuran derivatives have shown efficacy.
Industry: The compound can be used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can form hydrogen bonds and hydrophobic interactions with active sites, while the benzofuran ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzamide: A simpler compound with a bromobenzoyl group attached to an amide.
Benzofuran derivatives: Compounds with a benzofuran ring, often used in medicinal chemistry.
Propan-2-yloxybenzamides: Compounds with a propan-2-yloxy group attached to a benzamide.
Uniqueness
N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the bromobenzoyl group enhances its potential for interactions with biological targets, while the benzofuran ring provides structural rigidity and π-π stacking capabilities.
Propriétés
Formule moléculaire |
C25H20BrNO4 |
|---|---|
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C25H20BrNO4/c1-15(2)30-19-13-9-17(10-14-19)25(29)27-22-20-5-3-4-6-21(20)31-24(22)23(28)16-7-11-18(26)12-8-16/h3-15H,1-2H3,(H,27,29) |
Clé InChI |
LHWLWMWLUWLYPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11586193.png)

![Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11586201.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11586206.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B11586216.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11586217.png)

![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B11586229.png)
![1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586244.png)

![(3Z)-3-[(2,4-dimethylphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11586248.png)
![6-[5-(2-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11586253.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11586259.png)
![N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B11586267.png)
